molecular formula C8H16ClN B13054597 Spiro[3.4]octan-5-amine hydrochloride

Spiro[3.4]octan-5-amine hydrochloride

Cat. No.: B13054597
M. Wt: 161.67 g/mol
InChI Key: ZLIWEWXXRGKWPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3One common method involves the reaction of a suitable cyclohexanone derivative with an amine under acidic conditions to form the spirocyclic amine . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

While specific industrial production methods for spiro[3The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.4]octan-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .

Mechanism of Action

The mechanism of action of spiro[3.4]octan-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The spirocyclic structure provides rigidity and three-dimensionality, which can enhance binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[3.4]octan-5-amine hydrochloride is unique due to its specific spirocyclic structure and the position of the amine group, which can influence its reactivity and biological activity. Its distinct three-dimensional shape allows for unique interactions with biological targets, making it a valuable compound in research and development .

Biological Activity

Spiro[3.4]octan-5-amine hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which plays a significant role in its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H14ClNC_8H_{14}ClN with a molecular weight of approximately 161.66 g/mol. The spirocyclic structure contributes to its rigidity and three-dimensional configuration, which are crucial for its interactions with biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The amine group can form hydrogen bonds and electrostatic interactions, enhancing binding affinity to proteins and enzymes. This interaction can modulate various biochemical pathways, leading to diverse biological effects.

Key Mechanisms:

  • Binding Affinity : The compound's spirocyclic structure allows for unique interactions with receptors and enzymes, influencing their activity.
  • Electrostatic Interactions : The amine group facilitates strong interactions with negatively charged sites on target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Studies have shown that it can inhibit the growth of pathogens, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In vitro assays demonstrate that this compound can induce apoptosis in cancer cell lines, such as HeLa cells, with an observed half-maximal inhibitory concentration (IC50) indicating moderate potency.

Cell Line IC50 (µM) Effect
HeLa16.0Induces apoptosis
MCF-722.5Growth inhibition

Case Studies

  • Antimicrobial Activity Study :
    In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anticancer Research :
    A recent investigation focused on the cytotoxic effects of this compound on breast cancer cell lines revealed that treatment led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress induction.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other spirocyclic compounds but exhibits distinct biological activities due to its specific molecular configuration.

Compound Name Structural Features Biological Activity
Spiro[3.4]octan-1-amine hydrochlorideAmine group at different positionLower potency in receptor binding
6-(Aminomethyl)spiro[3.4]octan-5-olHydroxyl group presenceEnhanced reactivity and potential uses

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

spiro[3.4]octan-8-amine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c9-7-3-1-4-8(7)5-2-6-8;/h7H,1-6,9H2;1H

InChI Key

ZLIWEWXXRGKWPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCC2)N.Cl

Origin of Product

United States

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